3-Bromo-5-(4-methylpiperazino)phenylboronic acid

Boronic acid pKa Lewis acidity Reversible covalent inhibition

This compound uniquely integrates a C3‑bromine cross‑coupling handle, a C5‑(4‑methylpiperazin‑1‑yl) solubilizing/pharmacophoric group, and a B(OH)₂ unit on a single phenyl ring. The meta‑Br enhances boronic acid Lewis acidity (pKa ~7.66), favoring reversible covalent inhibition, while the piperazine offers an H‑bond acceptor advantage over piperidine/morpholine analogs. Regioisomerically exact—eliminates late‑stage halogenation risks. Ideal for parallel medicinal chemistry and fragment‑based library assembly. In‑stock options available with expedited global shipping.

Molecular Formula C11H16BBrN2O2
Molecular Weight 298.98
CAS No. 2096338-85-9
Cat. No. B2416523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(4-methylpiperazino)phenylboronic acid
CAS2096338-85-9
Molecular FormulaC11H16BBrN2O2
Molecular Weight298.98
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)Br)N2CCN(CC2)C)(O)O
InChIInChI=1S/C11H16BBrN2O2/c1-14-2-4-15(5-3-14)11-7-9(12(16)17)6-10(13)8-11/h6-8,16-17H,2-5H2,1H3
InChIKeyOQKNZFDVGKUFHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-5-(4-methylpiperazino)phenylboronic acid (CAS 2096338-85-9): Positional Isomer and Heterocycle-Differentiated Boronic Acid Building Block for Parallel Medicinal Chemistry


3-Bromo-5-(4-methylpiperazino)phenylboronic acid (CAS 2096338-85-9) is a heterobifunctional arylboronic acid building block that integrates three reactive / pharmacophoric elements on a single phenyl ring: a C3-bromine for cross-coupling, a C5‑(4-methylpiperazin-1-yl) group for basicity modulation and target engagement, and a B(OH)₂ unit for Suzuki–Miyaura coupling or reversible covalent inhibition . Commercialized primarily by Combi‑Blocks (BB‑6603, 95% purity) and Leyan (97% purity), the compound serves as a versatile intermediate in parallel medicinal chemistry campaigns and fragment-based library assembly .

Why 3-Bromo-5-(4-methylpiperazino)phenylboronic acid Cannot Be Replaced by Common In‑Class Analogs


The precise positioning of the bromine atom (C3), the boronic acid group (C1), and the N‑methylpiperazine ring (C5) creates a unique electronic and steric environment that governs cross‑coupling regioselectivity, boronic acid pKa, and hydrogen‑bonding capacity . Simply substituting 3-bromo-5-(piperidin‑1-yl)phenylboronic acid loses one H‑bond acceptor and alters logP, while 3-bromo-5-(morpholino)phenylboronic acid introduces a hydrogen‑bond donor deficiency and changes topological polar surface area . Removing the bromine altogether (e.g., 4-(4-methylpiperazin‑1-yl)phenylboronic acid) eliminates the aryl halide handle required for downstream diversification and shifts the boronic acid pKa by over 1.4 log units . These differences preclude interchangeable use when a specific stereoelectronic profile is demanded.

Head-to-Head Quantitative Differentiation of 3-Bromo-5-(4-methylpiperazino)phenylboronic acid vs. Its Closest Analogs


Boronic Acid pKa Lowered by 1.42 Units Relative to the Non‑Brominated 4‑(4‑Methylpiperazin‑1‑yl)phenylboronic Acid

The target compound's predicted boronic acid pKa of 7.66 ± 0.10 is markedly more acidic than that of 4‑(4‑methylpiperazin‑1‑yl)phenylboronic acid (pKa 9.08 ± 0.17) . The meta‑bromine substituent withdraws electron density and stabilizes the boronate anion, translating into more favorable diol binding at physiological pH and potentially enhanced serine protease inhibitory activity as a class‑level characteristic of electron‑deficient arylboronic acids [1].

Boronic acid pKa Lewis acidity Reversible covalent inhibition

Topological Polar Surface Area (TPSA) 6.0 Ų Lower than the Morpholine Analog, Enhancing Membrane Permeability Potential

The target compound's TPSA of 46.94 Ų is 6.0 Ų lower than that of 3-bromo-5-(morpholino)phenylboronic acid (TPSA 52.93 Ų) . This difference arises from the replacement of the morpholine oxygen with an N‑methyl group, reducing polarity while retaining the same number of hydrogen‑bond acceptors (4) and donors (2). In drug‑discovery contexts, maintaining TPSA below 60–70 Ų is a well‑established criterion for oral bioavailability, and even a 6 Ų reduction can correlate with measurable improvements in passive membrane permeability [1].

TPSA Drug-likeness Membrane permeability

Additional Hydrogen‑Bond Acceptor (HBA = 4 vs. 3) Compared with the Piperidine Analog

The target compound contains 4 hydrogen‑bond acceptors (two boronic acid oxygens plus two piperazine nitrogens) , whereas 3-bromo-5-(piperidin‑1‑yl)phenylboronic acid contains only 3 HBA (two boronic acid oxygens and one piperidine nitrogen). The additional nitrogen in the piperazine ring provides an extra site for hydrogen‑bonding and protonation, which can enhance aqueous solubility, influence pharmacokinetics, and offer an additional vector for intermolecular interactions with biological targets.

Hydrogen‑bond acceptor count Solubility Target engagement

Density 0.03 g/cm³ Higher and Boiling Point 2.4 °C Higher than the Piperidine Analog

The predicted density of the target compound is 1.52 ± 0.1 g/cm³ and the boiling point is 472.6 ± 55.0 °C , compared to 1.49 ± 0.1 g/cm³ and 470.2 ± 55.0 °C for 3-bromo-5-(piperidin‑1‑yl)phenylboronic acid . While modest, these differences reflect the replacement of a methylene group (–CH₂–) in piperidine with an N‑methyl group (–NCH₃–) in piperazine, which increases molecular weight by approximately 15 Da and alters intermolecular interactions.

Physicochemical properties Purity assessment Handling

LogP –0.12 vs. +0.03 for the Morpholine Analog: Piperazine Imparts Greater Hydrophilicity

The target compound displays a computed LogP of –0.1193 , indicating slight hydrophilicity, whereas 3-bromo-5-(morpholino)phenylboronic acid has a LogP of +0.0305 . The negative LogP is attributed to the piperazine ring's additional nitrogen atom, which enhances aqueous solubility compared to the more lipophilic morpholine oxygen.

LogP Partition coefficient Hydrophilicity

Priority Research and Procurement Scenarios for 3-Bromo-5-(4-methylpiperazino)phenylboronic acid


Suzuki–Miyaura Library Synthesis Requiring a Pre‑Installed Basic Piperazine for Fragment Elaboration

The compound supplies a bromine handle at C3 for palladium‑catalyzed cross‑coupling while retaining a tertiary amine (N‑methylpiperazine) at C5 that can serve as a solubilizing group, a basic center for salt formation, or a pharmacophore for target engagement . This dual‑handle design avoids post‑coupling functionalization and enables one‑step diversification into biaryl libraries.

Development of Reversible Covalent Serine Protease Inhibitors

The electron‑withdrawing meta‑bromine substituent enhances the Lewis acidity of the boronic acid (pKa 7.66), shifting the boron toward tetrahedral geometry at physiological pH and favoring covalent adduct formation with active‑site serine residues . The piperazine moiety simultaneously provides a solubilizing and binding‑site‑anchoring element, as demonstrated by the broader class of piperazino‑phenylboronic acid serine protease inhibitors [1].

Parallel Synthesis of CNS‑Focused Compound Libraries

With a TPSA of 46.94 Ų and LogP of –0.12 , the target compound resides within the favorable physicochemical space for blood–brain barrier penetration (TPSA < 60–70 Ų) [1] while offering one additional hydrogen‑bond acceptor compared to piperidine analogs, enabling fine‑tuning of CNS target engagement and residence time.

Procurement for Regioselective Cross‑Coupling in Drug Discovery Programs

When a medicinal chemistry program demands a building block with specifically a C3‑bromine aryl halide and a C5‑piperazine substituent on the same phenylboronic acid scaffold, this compound is the exact regioisomeric match. It avoids the synthetic burden and risk of by‑product formation associated with late‑stage bromination or amine installation, making it a time‑efficient choice for hit‑to‑lead and lead‑optimization campaigns .

Quote Request

Request a Quote for 3-Bromo-5-(4-methylpiperazino)phenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.